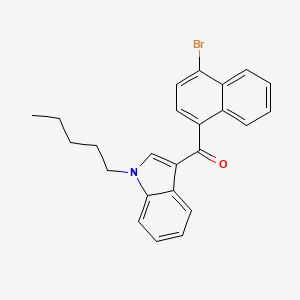
(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Overview
Description
JWH 387: is a synthetic cannabinoid belonging to the naphthoylindole family. It is known for its potent analgesic properties and acts as a strong agonist for both central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. The compound has a molecular formula of C24H22BrNO and a molecular weight of 420.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 387 involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 4-bromo-1-naphthalenylmethanone under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of JWH 387 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: JWH 387 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: JWH 387 can undergo substitution reactions, particularly at the indole and naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
JWH 387 is primarily used in scientific research for its potent cannabinoid receptor agonist properties. Its applications include:
Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.
Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.
Medicine: Exploring potential therapeutic uses for pain management and other conditions.
Industry: Used in forensic science for the detection and analysis of synthetic cannabinoids
Mechanism of Action
JWH 387 exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. These pathways are involved in the regulation of pain, inflammation, and other physiological processes .
Comparison with Similar Compounds
- JWH 018
- JWH 073
- JWH 250
- AM 2201
- CP 47,497
Comparison: JWH 387 is unique due to its specific structural features, such as the presence of a bromine atom on the naphthalene ring. This structural modification enhances its binding affinity and potency compared to other similar compounds. Additionally, JWH 387 has a distinct pharmacological profile, making it a valuable tool for research purposes .
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWSWDKSCZKGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010000 | |
| Record name | JWH-387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1366067-59-5 | |
| Record name | JWH-387 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366067595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-387 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FJY4287ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
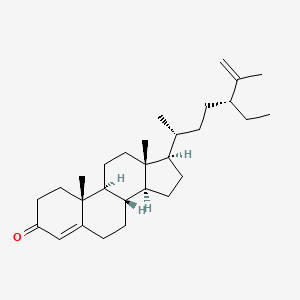
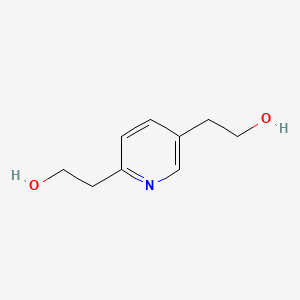
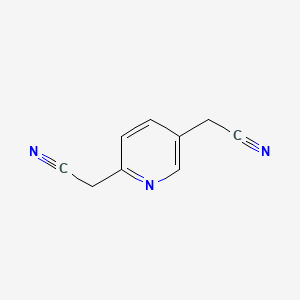
![(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B566104.png)
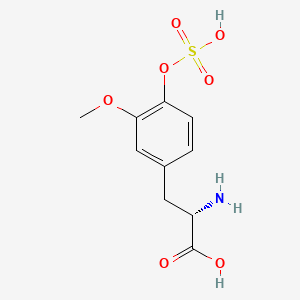
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
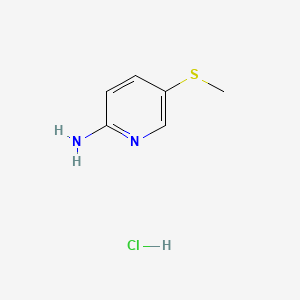

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
